molecular formula C8H19N3 B3393421 1-Ethyl-1,4,7-triazonane CAS No. 253669-69-1

1-Ethyl-1,4,7-triazonane

Cat. No.: B3393421
CAS No.: 253669-69-1
M. Wt: 157.26 g/mol
InChI Key: WTPLCBONNYANPG-UHFFFAOYSA-N
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Description

1-Ethyl-1,4,7-triazonane is a chemical compound with the molecular formula C8H19N3 It belongs to the class of triazamacrocycles, which are known for their ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,4,7-triazonane typically involves the reaction of 1,4,7-triazacyclononane with ethylating agents. One common method is the alkylation of 1,4,7-triazacyclononane with ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,4,7-triazonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-1,4,7-triazonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-1,4,7-triazonane exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the triazamacrocycle ring coordinate with metal ions, forming stable complexes. This chelation can affect various molecular targets and pathways, including:

Comparison with Similar Compounds

    1,4,7-Triazacyclononane: The parent compound without the ethyl group.

    1,4,7-Triazacyclononane-1,4-diyl diacetate: A derivative with acetate side chains.

    1,4,7-Triazacyclononane-1,4-diyl diacetic acid: Another derivative with carboxylate groups.

Properties

IUPAC Name

1-ethyl-1,4,7-triazonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-2-11-7-5-9-3-4-10-6-8-11/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPLCBONNYANPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572676
Record name 1-Ethyl-1,4,7-triazonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253669-69-1
Record name 1-Ethyl-1,4,7-triazonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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